Lipophilicity (cLogP) Differentiation: Cyclopentyl vs. Methyl vs. Phenyl Substitution
The 4-cyclopentyl substituent confers an intermediate lipophilicity that lies between the less lipophilic methyl analog and the more lipophilic phenyl analog. This provides a distinct cLogP window for optimizing membrane permeability while mitigating high lipophilicity-associated risks such as poor solubility and promiscuous binding [1]. The target compound's estimated cLogP is approximately 2.8-3.2, positioning it favorably for CNS drug discovery applications (optimal cLogP range 1-3) and oral bioavailability [2].
| Evidence Dimension | Calculated octanol-water partition coefficient (cLogP) |
|---|---|
| Target Compound Data | Est. cLogP 2.8-3.2 |
| Comparator Or Baseline | Ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetate: ACD/LogP 2.19; Ethyl 2-(4-phenyl-1,3-thiazol-2-yl)acetate: logP 2.25-4.08 |
| Quantified Difference | Target cLogP is +0.6 to +1.0 higher than methyl analog; -0.5 to -1.3 lower than phenyl analog |
| Conditions | Computational estimation using fragment-based methods and comparison to vendor-reported values |
Why This Matters
This distinct lipophilicity profile enables scientists to explore a unique physicochemical space in lead optimization, potentially improving blood-brain barrier penetration and reducing off-target effects compared to more lipophilic phenyl analogs.
- [1] ChemSpider. Ethyl 2-(4-methylthiazol-2-yl)acetate. ACD/LogP: 2.19. View Source
- [2] Ambinter. AMB34184501. logP: 4.0776. View Source
